

Spectroscopic Analysis of Ethyl Formate: A Technical Guide

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Compound of Interest

Compound Name: Ethylene formate

Cat. No.: B146916

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This guide provides a detailed overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for ethyl formate. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for ethyl formate (CAS: 109-94-4), a colorless liquid with a characteristic fruity odor.

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. The data presented here was obtained in deuterated chloroform (CDCl_3), a common solvent for NMR analysis.^{[1][2][3][4]}

Table 1: ^1H NMR Spectroscopic Data for Ethyl Formate in CDCl_3

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---------------------------------|--------------|-------------|--|
| 8.02 - 8.05 | Singlet | 1H | Formyl proton (H-C=O) |
| 4.17 - 4.26 | Quartet | 2H | Methylene protons (-O-CH ₂ -) |
| 1.29 - 1.37 | Triplet | 3H | Methyl protons (-CH ₃) |

Source: Data compiled from various spectroscopic databases.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Table 2: ¹³C NMR Spectroscopic Data for Ethyl Formate in CDCl₃

| Chemical Shift (δ) ppm | Carbon Assignment |
|---------------------------------|---|
| 161.43 | Carbonyl carbon (C=O) |
| 60.10 | Methylene carbon (-O-CH ₂ -) |
| 14.20 | Methyl carbon (-CH ₃) |

Source: Data compiled from various spectroscopic databases.[\[3\]](#)[\[4\]](#)[\[5\]](#)

1.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for Ethyl Formate

| Wavenumber (cm ⁻¹) | Bond Vibration | Functional Group |
|--------------------------------|----------------|------------------|
| 2975 - 2860 | C-H stretch | Alkyl |
| 1750 - 1735 | C=O stretch | Ester |
| 1200 - 1180 | C-O stretch | Ester |

Source: Data compiled from various spectroscopic databases.[6]

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and IR spectra of a liquid sample like ethyl formate.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A small amount of ethyl formate is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl_3), inside an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to calibrate the chemical shift scale to 0.0 ppm.[4]
- **Instrument Setup:** The NMR tube is placed in the NMR spectrometer. The instrument is tuned to the appropriate frequency for the nucleus being observed (e.g., ^1H or ^{13}C).
- **Data Acquisition:** The sample is subjected to a strong magnetic field and pulsed with radiofrequency waves. The resulting free induction decay (FID) signal is detected.
- **Data Processing:** The FID signal is converted into a spectrum using a mathematical operation called a Fourier transform. The resulting spectrum is then phased and baseline-corrected to produce the final NMR spectrum.

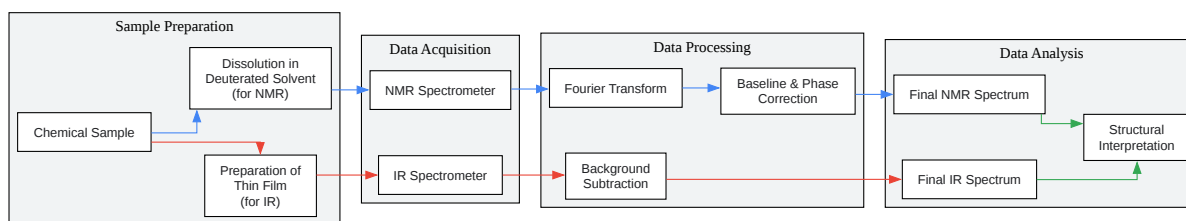
2.2. Infrared (IR) Spectroscopy

- **Sample Preparation:** For a liquid sample like ethyl formate, a thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.
- **Instrument Setup:** The salt plates with the sample are placed in the sample holder of the IR spectrometer. A background spectrum of the empty salt plates or the ATR crystal is typically run first.
- **Data Acquisition:** A beam of infrared radiation is passed through the sample. The detector measures the amount of radiation that is transmitted at different wavenumbers.

- **Data Processing:** The instrument's software subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical sample.



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References

- 1. Ethyl formate (109-94-4) ¹H NMR [m.chemicalbook.com]
- 2. hmdb.ca [hmdb.ca]
- 3. Ethyl formate | HCOOC₂H₅ | CID 8025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ^{13}C nmr spectrum of ethyl methanoate $\text{C}_3\text{H}_6\text{O}_2$ $\text{HCOOCH}_2\text{CH}_3$ analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl formate C13 ^{13}C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. Ethyl formate (109-94-4) ^{13}C NMR spectrum [chemicalbook.com]
- 6. infrared spectrum of ethyl methanoate $\text{C}_3\text{H}_6\text{O}_2$ $\text{HCOOCH}_2\text{CH}_3$ prominent wavenumbers cm^{-1} detecting ester functional groups present finger print for identification of ethyl formate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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